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molecular formula C10H13N3 B067311 3-Propyl-5-aminobenzimidazole CAS No. 177843-28-6

3-Propyl-5-aminobenzimidazole

Cat. No. B067311
M. Wt: 175.23 g/mol
InChI Key: GHNUVXILNKQHPB-UHFFFAOYSA-N
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Patent
US06403626B1

Procedure details

A solution of 5-nitrobenzimidazole (3.6 g, 23 mmol) in 100 ml of THF was stirred with NaH (1.5 g, 33 mmol) for 0.5 h at 25° C. To the solution was added allyl bromide (4.8 ml, 57 mmol) and resulting mixture was stirred for 12 h. The reaction mixture was concentrated in vacuo to provide an oil, which was subjected to column chromatography to yield 4.0 g (19.7 mmol, 89%) of a mixture of 1- and 3-allyl-5-nitrobenzimidazole. The nitrobenzimidazole mixture was stirred in 100 ml of MeOH for 12 under H2 in the presence of 10% Pd/C. The reaction mixture was filtered and concentrated in vacuo to provide oily residue which was subjected to column chromatography (50% Hexane/EtOAc) to provide 1.2 g (7.0 mmol) of 1-propyl-5-aminobenzimidazole and 1.1 9 (6.4 mmol) of 3-propyl-5-aminobenzimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1](C1NC2C=CC=CC=2N=1)([O-])=O.CCCCCC.CCOC(C)=O.[CH2:25]([N:28]1[C:32]2[CH:33]=[C:34](N)[CH:35]=[CH:36][C:31]=2[N:30]=[CH:29]1)[CH2:26][CH3:27]>CO.[Pd]>[CH2:25]([N:28]1[C:32]2[CH:33]=[CH:34][C:35]([NH2:1])=[CH:36][C:31]=2[N:30]=[CH:29]1)[CH2:26][CH3:27] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C=NC2=C1C=C(C=C2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1NC2=C(N1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide oily residue which

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C=NC2=C1C=CC(=C2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7 mmol
AMOUNT: MASS 1.2 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.4 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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